molecular formula C15H13BrFNO3S B3014383 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034290-73-6

4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B3014383
CAS No.: 2034290-73-6
M. Wt: 386.24
InChI Key: CAEMPXMOPPUUQV-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzooxazepine core substituted with a sulfonyl-linked 4-bromophenyl group at position 4 and a fluorine atom at position 5. The fluorine atom likely improves metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3S/c16-12-1-4-14(5-2-12)22(19,20)18-7-8-21-15-6-3-13(17)9-11(15)10-18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEMPXMOPPUUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)C3=CC=C(C=C3)Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C, leading to the formation of benzo[f][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[f][1,4]oxazepine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzooxazepine derivatives:

Compound Name Substituents/Modifications Biological Target/Activity Key Distinctions from Target Compound
4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (Target) 4-(4-Bromophenyl)sulfonyl; 7-Fluoro Potential kinase/GPCR modulation (inferred from structural analogs) Reference compound for comparison.
Taselisib (GDC-0032) Imidazo[1,2-d][1,4]oxazepine core; optimized substituents at 2- and 9-positions PI3Kα inhibitor (selective over PI3Kδ) Different core (imidazo-oxazepine) and substituent positions; higher selectivity for PI3Kα.
7-{[(4-Methylphenyl)methoxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-(4-Methylbenzyloxymethyl) Undisclosed (structural analog) Bulky hydrophobic substituent; hydrochloride salt may enhance solubility.
4-[(4-Bromophenyl)methyl]hexahydro-1,4-oxazepine 4-(4-Bromobenzyl) Undisclosed (synthetic focus; high-yield synthesis) Bromophenyl linked via methylene (not sulfonyl); no fluorine substituent.
Ancriviroc (SCH351125) Pyridinyl-carbonyl and bromophenyl-oxime groups CCR5 antagonist (antiviral/autoimmune applications) Extended bipiperidine structure; distinct target (CCR5 vs. kinase/GPCR).
Dibenz(b,f)-1,4-oxazepine (CR) Dibenzoxazepine core Riot control agent (toxicological effects studied) Non-therapeutic use; dibenzofused core increases rigidity and toxicity.

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances polarity and may improve binding to polar kinase active sites compared to methylene-linked bromophenyl (e.g., ) or benzyloxymethyl groups () .
  • Fluorine Substitution: The 7-fluoro substituent likely reduces metabolic oxidation compared to non-fluorinated analogs (e.g., ), aligning with trends in drug design for improved stability .
  • Selectivity Profiles : Unlike taselisib, which is optimized for PI3Kα selectivity, the target compound’s sulfonyl group may favor interactions with other targets, such as GPCRs or alternative kinases .
  • Toxicity Considerations : Compounds like dibenz(b,f)-1,4-oxazepine (CR) demonstrate the oxazepine core’s versatility but highlight that substituents dictate toxicity; the target compound’s fluorine and sulfonyl groups may mitigate adverse effects seen in riot control agents .

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a member of the oxazepine class of compounds, notable for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Antinociceptive Activity

Recent studies have highlighted the analgesic properties of compounds containing a sulfonyl group. In particular, derivatives similar to our compound have demonstrated significant antinociceptive effects in animal models. For instance, a study evaluated the analgesic activity using the writhing and hot plate tests, revealing that compounds with a bromophenylsulfonyl moiety exhibited potent analgesic effects comparable to established analgesics like acetaminophen .

2. Cholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit cholinesterases. In a related study, derivatives of 4-fluorobenzoic acid and tetrahydroacridine showed promising inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values comparable to tacrine . This suggests that our compound may also possess cholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease.

3. Anti-inflammatory Properties

The sulfonamide functional group is known for its anti-inflammatory effects. Research indicates that compounds containing this moiety can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. Molecular docking studies have suggested that derivatives similar to our compound can effectively bind to COX-2, indicating potential use as anti-inflammatory agents .

Case Study 1: Analgesic Activity Assessment

In a controlled study involving mice, various derivatives including those with the sulfonyl group were assessed for analgesic efficacy. The results indicated that compounds with a methoxy substitution on the benzene ring exhibited superior analgesic activity in writhing tests compared to others .

Case Study 2: Cholinesterase Inhibition

A series of synthesized compounds were tested for their ability to inhibit AChE and BChE. Among them, one derivative showed an IC50 value of 0.45 µM against AChE, which is significant when compared to traditional inhibitors . This highlights the potential of our compound in neurodegenerative disease management.

Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Analgesic4-((4-Bromophenyl)sulfonyl)...Significant pain relief
Cholinesterase InhibitorSimilar derivativesIC50 = 0.45 µM AChE
Anti-inflammatorySulfonamide derivativesInhibition of COX-2

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